4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid

Beschreibung

Fundamental Molecular Architecture

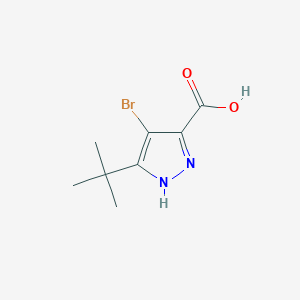

The molecular structure of 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid is characterized by a five-membered heterocyclic pyrazole ring containing two adjacent nitrogen atoms, which serves as the central scaffold for three distinct substituents. The pyrazole ring adopts a planar configuration typical of aromatic heterocycles, with the bromine atom positioned at the 4-carbon, the bulky tert-butyl group at the 5-carbon, and the carboxylic acid group at the 3-carbon position. This substitution pattern creates significant steric and electronic influences that affect the overall molecular conformation and intermolecular interactions. The tert-butyl substituent, with its three methyl groups arranged around a central carbon atom, introduces considerable steric bulk that influences the crystal packing arrangements and molecular orientation in solid-state structures.

Crystallographic analysis techniques, particularly X-ray diffraction methods, provide essential insights into the three-dimensional arrangement of atoms within this pyrazole derivative. The systematic application of X-ray crystallography relies on the interaction between electromagnetic radiation with wavelengths approximately equivalent to interatomic distances, enabling precise determination of bond lengths, bond angles, and molecular conformations. In pyrazole systems, the nitrogen atoms typically exhibit different coordination environments, with one nitrogen bearing the hydrogen atom in tautomeric forms and the other participating in various intermolecular interactions through its lone pair electrons.

Crystalline Packing and Intermolecular Interactions

The crystal structure of this compound exhibits complex hydrogen bonding networks that significantly influence its solid-state properties and stability. Similar pyrazole derivatives demonstrate extensive hydrogen bonding patterns involving both the pyrazole nitrogen-hydrogen groups and carboxylic acid functionalities, creating intricate three-dimensional networks. The carboxylic acid group serves as both hydrogen bond donor and acceptor, facilitating the formation of dimeric structures through classical acid-acid hydrogen bonding motifs. These dimeric units often associate further through weaker intermolecular forces to create extended crystalline architectures.

The presence of the bromine atom introduces additional complexity through halogen bonding interactions, where the bromine can participate in directional non-covalent interactions with electron-rich regions of neighboring molecules. The tert-butyl group, while primarily contributing steric effects, also influences the overall crystal packing by creating hydrophobic regions that affect the molecular arrangement and potentially limiting the formation of certain hydrogen bonding patterns. Crystallographic studies of related pyrazole compounds reveal that bulky substituents often favor dimeric crystal structures over more complex tetrameric assemblies that are observed with smaller substituents.

Eigenschaften

IUPAC Name |

4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-8(2,3)6-4(9)5(7(12)13)10-11-6/h1-3H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMWDDZTVXATAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=NN1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of 5-tert-butyl-1H-pyrazole-3-carboxylic Acid

- Starting Material: 5-tert-butyl-1H-pyrazole-3-carboxylic acid

- Brominating Agents: Bromine (Br2) or N-bromosuccinimide (NBS)

- Solvents: Inert solvents such as dichloromethane or chloroform

- Conditions: Low temperature to avoid over-bromination and side reactions

- Process: Controlled addition of brominating agent to the pyrazole substrate results in selective bromination at the 4-position of the pyrazole ring due to electronic and steric factors.

This method is favored for its straightforward approach and relatively high selectivity. Industrially, this reaction can be adapted to continuous flow systems to improve yield consistency and scalability, employing automated reactors with precise temperature and reagent control.

Multi-step Synthesis via Pyrazole Ring Construction

An alternative route involves the synthesis of the pyrazole ring with the tert-butyl and carboxylic acid substituents already in place, followed by bromination:

- Step 1: Cyclocondensation of substituted hydrazines with β-keto esters or acrylates to form the pyrazole core.

- Step 2: Bromination at the 4-position using brominating agents under controlled conditions.

- Step 3: Purification of intermediates via flash chromatography or recrystallization.

This approach allows for structural modifications at various stages, enabling the synthesis of analogues for comparative studies.

Hydrolysis and Functional Group Transformations

In some synthetic schemes, esterified intermediates (e.g., ethyl esters of pyrazole carboxylates) are hydrolyzed under alkaline conditions to yield the free carboxylic acid:

- Hydrolysis Conditions: 10% sodium hydroxide solution at room temperature

- Work-up: Removal of excess solvent by vacuum spin-drying, extraction with ethyl acetate, pH adjustment to ~9 with hydrochloric acid, followed by drying with anhydrous sodium sulfate.

This step is critical to obtain the carboxylic acid functionality in high purity.

Purification Techniques

Purification of this compound and its intermediates typically involves:

- Flash Chromatography: Silica gel columns with gradient elution (e.g., cyclohexane/ethyl acetate 0–30%)

- Dry Loading: Use of Celite to minimize product loss during chromatography

- Solvent Extraction: Sequential extraction with ethyl acetate and aqueous phases to remove impurities

- Drying: Anhydrous sodium sulfate employed to remove residual water before solvent evaporation

These methods achieve purities exceeding 95%, essential for subsequent applications and characterization.

Analytical and Characterization Methods

To confirm the identity and purity of the compound, the following techniques are routinely applied:

| Technique | Purpose | Typical Data for this compound |

|---|---|---|

| 1H NMR | Verify proton environments and substituents | tert-butyl group singlet at δ ~1.3 ppm; pyrazole ring protons in aromatic region |

| 13C NMR | Carbon skeleton confirmation | Quaternary carbon of tert-butyl at δ ~29 ppm; carboxylic acid carbon at δ ~170–175 ppm |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak matching calculated m/z for C8H11BrN2O2 (approx. 247.09 g/mol) |

| IR Spectroscopy | Functional group identification | Carboxylic acid C=O stretch near 1680 cm⁻¹; characteristic pyrazole ring vibrations |

| Melting Point | Purity and identity check | Sharp melting point consistent with literature values |

Research Findings and Comparative Analysis

The presence of the tert-butyl group imparts steric hindrance that enhances the compound's stability and reduces side reactions during synthesis. Bromine at position 4 serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of diverse derivatives.

| Compound Variant | Bromine Position | tert-Butyl Position | Notes on Reactivity and Applications |

|---|---|---|---|

| This compound | 4 | 5 | Target compound; stable, suitable for further cross-coupling |

| 3-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid | 3 | 1 | Different substitution affects reactivity and biological activity |

| tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate | 3 | - | Ester form; altered solubility and reactivity |

Summary Table of Preparation Method Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield/Remarks |

|---|---|---|---|---|

| Pyrazole ring formation | Substituted hydrazines + β-keto esters/acrylates | Ethanol, DMF | Room temp to 50°C | Moderate to high; depends on substrates |

| Bromination | Br2 or NBS | DCM, chloroform | 0–5°C | High selectivity; avoid over-bromination |

| Hydrolysis of ester | 10% NaOH solution | Ethanol, water | Room temp | Quantitative; careful pH adjustment needed |

| Purification | Flash chromatography, extraction | Cyclohexane/ethyl acetate | Ambient | >95% purity achieved |

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more oxidized state, such as a carboxylate.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-5-tert-butyl-1H-pyrazole-3-carboxylic acid, while reduction with LiAlH4 would yield 4-bromo-5-tert-butyl-1H-pyrazole-3-methanol.

Wissenschaftliche Forschungsanwendungen

4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.

Biological Studies: It can be used as a probe or ligand in biological studies to investigate enzyme activities or receptor interactions.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Wirkmechanismus

The mechanism of action of 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and tert-butyl groups can influence the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison :

Analysis :

- Steric Effects : The tert-butyl group in the target compound (position 5) introduces significant steric hindrance compared to methyl or ethyl substituents in analogues. This may reduce solubility in polar solvents but improve lipid membrane permeability .

- Electronic Effects : Bromine’s electron-withdrawing nature at position 4 stabilizes the pyrazole ring, while the carboxylic acid at position 3 enhances hydrogen-bonding capacity, critical for protein interactions .

- Functional Group Positioning : The carboxylic acid’s position (3 vs. 5) alters molecular polarity. For example, the compound with COOH at position 5 (CAS 128537-48-4) may exhibit distinct acidity and reactivity compared to the target compound .

Biologische Aktivität

4-Bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid (C8H11BrN2O2) is a pyrazole derivative that has garnered attention in scientific research due to its potential biological activities. This compound features a bromine atom at position 4, a tert-butyl group at position 5, and a carboxylic acid group at position 3. While comprehensive data on its specific biological activities is limited, it is hypothesized to exhibit properties similar to other pyrazole derivatives based on its structural characteristics.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C8H11BrN2O2 |

| Molecular Weight | 247.09 g/mol |

| Functional Groups | Bromine, tert-butyl, carboxylic acid |

Biological Activities

Research indicates that pyrazole derivatives often exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Pyrazole compounds have been noted for their antibacterial and antifungal properties. For instance, studies suggest that related compounds can inhibit the growth of various bacterial strains and fungi .

- Anti-inflammatory Effects : Some pyrazole derivatives demonstrate significant anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes. This suggests that this compound may also possess similar effects .

- Anticancer Potential : Pyrazole derivatives have shown promise in cancer research. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells . The structural features of this compound may confer similar anticancer properties.

The biological activity of this compound is likely mediated through interactions with various biological targets:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of specific enzymes involved in inflammatory pathways or cell proliferation.

- Receptor Modulation : Compounds in this class may interact with cellular receptors, influencing signaling pathways related to growth and inflammation.

- Cell Cycle Regulation : Some studies indicate that pyrazole derivatives can affect cell cycle progression, leading to increased apoptosis in cancer cells.

Case Studies and Experimental Data

Recent investigations into structurally similar pyrazole compounds have yielded promising results:

- Antitumor Activity : Compounds exhibiting the pyrazole scaffold have shown effective inhibition of tumor growth in various cancer models. For instance, studies reported IC50 values for related compounds indicating significant cytotoxicity against breast cancer cells .

- Anti-inflammatory Studies : Research has demonstrated that certain pyrazole derivatives possess IC50 values comparable to established anti-inflammatory drugs like diclofenac, indicating their potential as therapeutic agents .

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | ~277.14 g/mol | |

| LogP (Predicted) | ~2.8 (ChemAxon) | |

| Tautomeric Preference | 1H-pyrazole (solid state) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.